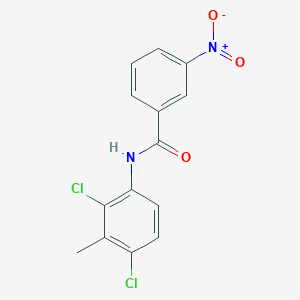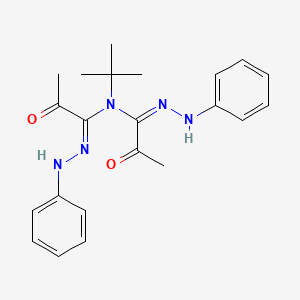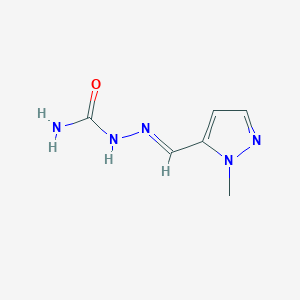
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine, also known as NMB-1, is a novel psychoactive substance that belongs to the piperazine class of compounds. It has gained popularity among the scientific community due to its unique chemical structure and potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin and dopamine receptors in the brain. This modulation may lead to changes in mood, anxiety, stress, reward, and motivation.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may lead to changes in mood and motivation. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is its unique chemical structure, which allows for the study of its effects on specific receptors in the brain. However, one limitation is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
Direcciones Futuras
There are many potential future directions for the study of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. One direction is to further investigate its effects on specific receptors in the brain, such as the serotonin 5-HT1A and dopamine D2 receptors. Another direction is to study its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Additionally, more research is needed to understand its long-term effects and potential risks.
Métodos De Síntesis
The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde with 3-methylbutanoyl chloride in the presence of piperazine. The resulting product is then purified through recrystallization to obtain pure 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)14-20(23)22-12-10-21(11-13-22)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGBWHYYEMQCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)